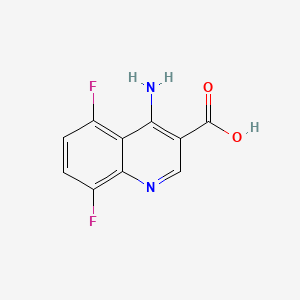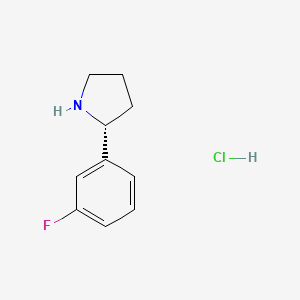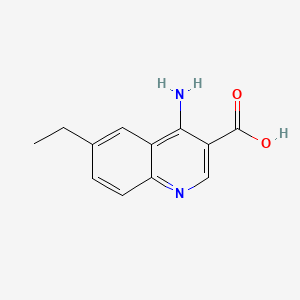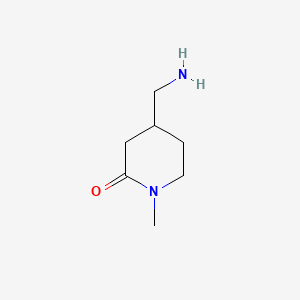
4-(1-BOC-Piperidin-4-yloxy)-3-Methoxyphenylboronsäure, Pinacolester
Übersicht
Beschreibung
Boronic acids and their esters are organic compounds that contain a boronic acid or boronate ester group. They are known for their versatility and they are used in a wide range of applications from organic synthesis to medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acids and their esters often involves the reaction of organometallic compounds with borate esters. In the case of pinacol boronic esters, the synthesis usually involves the reaction of a boronic acid with pinacol .Molecular Structure Analysis
Boronic acids and their esters have a trigonal planar geometry around the boron atom. The boron atom is typically sp2 hybridized, and it forms a vacant p orbital that can accept a pair of electrons .Chemical Reactions Analysis
Boronic acids and their esters are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. This makes them useful in a variety of chemical reactions, including Suzuki coupling .Physical And Chemical Properties Analysis
Boronic acids and their esters are typically solid at room temperature. They are generally stable under normal conditions, but they can decompose if heated .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt bei der Synthese von biologisch aktiven Verbindungen
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese vieler biologisch aktiver Verbindungen . So zum Beispiel wird sie bei der Synthese von 1H-Indazol-Derivaten verwendet . Indazol-Derivate sollen krebshemmende, antivirale, antibakterielle, antiprotozoale, antipsychotische, entzündungshemmende, schmerzlindernde und radiosensibilisierende Wirkungen haben .
Verwendung bei der Synthese von Crizotinib
Crizotinib ist ein Medikament, das zur Behandlung bestimmter Krebsarten eingesetzt wird. Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von Crizotinib .
Verwendung bei der Synthese von Vandetanib
Vandetanib ist ein Medikament, das zur Behandlung bestimmter Schilddrüsenkrebsarten eingesetzt wird. Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Vandetanib .
Verwendung im Chemieingenieurwesen
Stickstoffheterocyclen, wie diese hier, werden aufgrund ihrer einzigartigen biologischen Aktivitäten, ihrer hohen Effizienz bei geringer Toxizität, ihrer Umweltfreundlichkeit und ihrer strukturellen Vielfalt in den Bereichen Medizin, Pestizide, Funktionsmaterialien und Chemieingenieurwesen eingesetzt .
Verwendung in der Landwirtschaft
Indazol-Derivate, die mit dieser Verbindung synthetisiert werden können, haben sich als insektizide und entkrautende Wirkung erwiesen, was sie im Bereich der Landwirtschaft nützlich macht .
Verwendung in der Energie- und Photovoltaik
Indazol-Derivate haben auch potenzielle Anwendungen in den Bereichen Energie und Photovoltaik .
Wirkmechanismus
Target of Action
The compound, also known as “tert-Butyl 4-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate”, is a boronic ester. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are likely to be the organic compounds involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester forms a bond with a transition metal, typically palladium, and the organic group attached to the boron atom is transferred to the metal .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis. It allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects of this pathway include the synthesis of various biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is known to increase at physiological pH . Additionally, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these reagents .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQSHXOVIQEQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


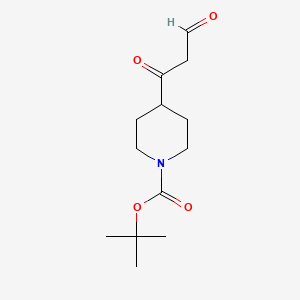
![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)
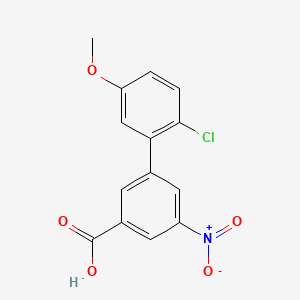
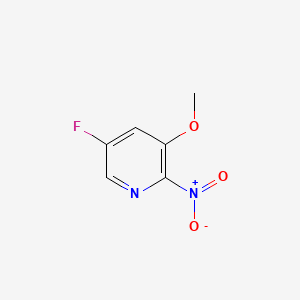
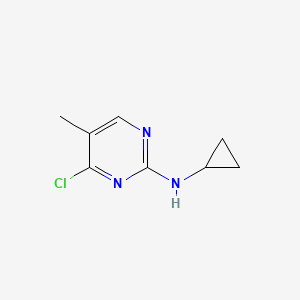
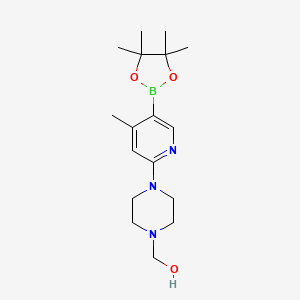

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)
